molecular formula C14H10ClN3O2 B7497356 (5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

Cat. No. B7497356
M. Wt: 287.70 g/mol
InChI Key: KKHBEGZKVASHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of (5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been shown to have significant biochemical and physiological effects on cancer cells. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is its potential as an anticancer agent. However, there are also some limitations to its use in laboratory experiments. The compound is relatively unstable and can degrade quickly, making it challenging to work with.

Future Directions

There are several future directions for the scientific research related to (5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone. One of the most significant areas of research is to understand the mechanism of action of the compound fully. Further studies are also needed to investigate the potential of the compound as a therapeutic agent for other diseases besides cancer. Additionally, research is needed to develop more stable analogs of the compound that can be used in laboratory experiments.

Synthesis Methods

(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis method involves the reaction of 2-(2-aminoaryl)-1H-benzimidazole with 5-chlorofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with an acid chloride to form the final product.

Scientific Research Applications

(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, and preliminary studies have shown promising results.

properties

IUPAC Name

(5-chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-12-6-5-11(20-12)13(19)18-8-7-17-10-4-2-1-3-9(10)16-14(17)18/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBEGZKVASHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=C(O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.